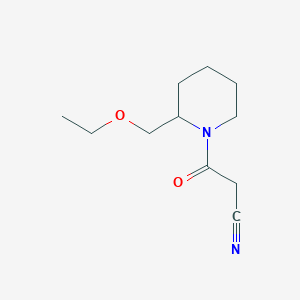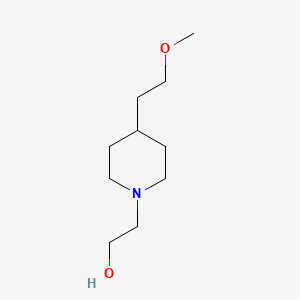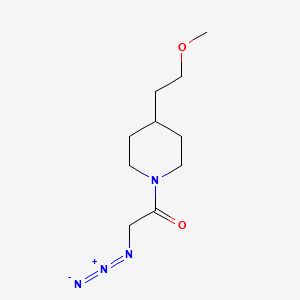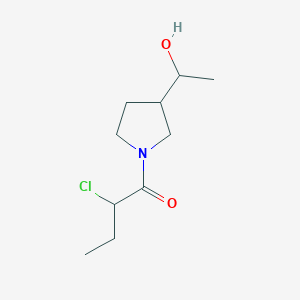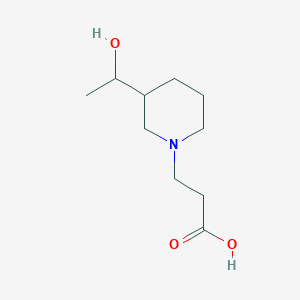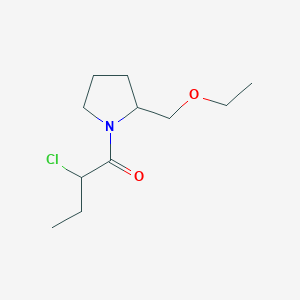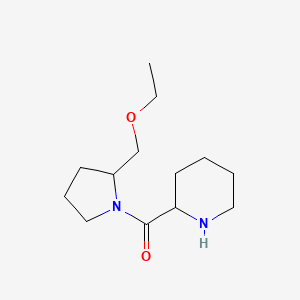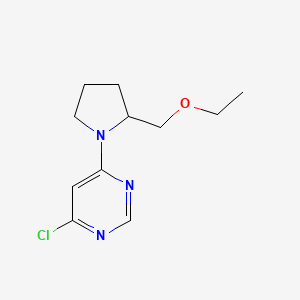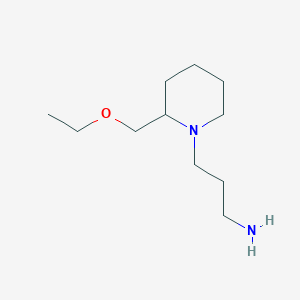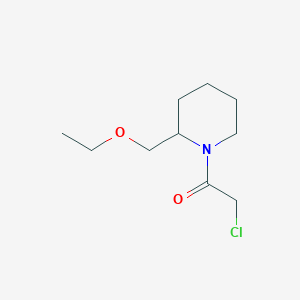
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hemostatic Activity and Synthesis
Compounds within the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives, including structures similar to "(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid," have been synthesized and investigated for their hemostatic activity. These studies identified compounds with significant hemostatic activity and low acute toxicity, establishing a relationship between the chemical structure and pharmacological effect (Pulina et al., 2017).
Reactions with Diazocompounds
Research into the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with diazo compounds has led to the synthesis of various novel compounds. These reactions demonstrate the versatility of these acids in synthesizing a range of chemical structures, depending on the nucleophilic nature of the diazo compound used (Gavrilova et al., 2008).
Neuroprotective Agents
Some derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been found to be potent inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents. This highlights their relevance in researching treatments for neurological conditions (Drysdale et al., 2000).
DNA Interaction and Biological Screening
Studies have also focused on the interaction of specific derivatives with DNA and their biological screenings for cytotoxicity, antitumor, and antioxidant activities. This research suggests that some derivatives can bind with DNA in an intercalative manner and show potent antioxidant activity comparable to ascorbic acid. Moreover, they exhibit promising antitumor properties (Sirajuddin et al., 2015).
Antioxidant Activity Analysis
The antioxidant activity of certain derivatives has been studied using quantum-chemistry descriptors and molecular docking. These analyses have helped in understanding the mechanisms behind their antioxidant properties and identifying the most potent derivatives compared to standard antioxidants like ascorbic acid (Ardjani & Mekelleche, 2016).
Propiedades
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11(15)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCINSVHAHHJHY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)


